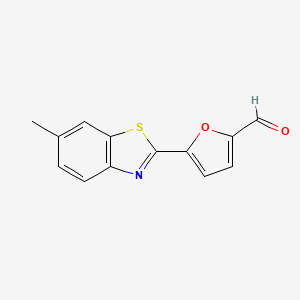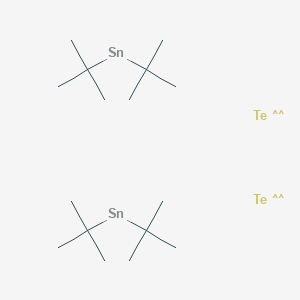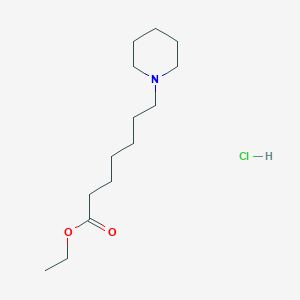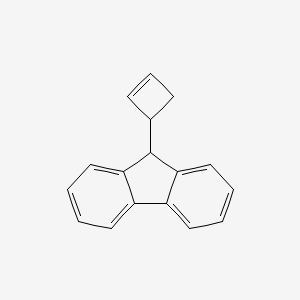
1,2-Dichloro-4-isocyanato-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-isocyanato-5-methoxybenzene is an aromatic compound with a benzene ring substituted with two chlorine atoms, an isocyanate group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-isocyanato-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes may include halogenation, nitration, and subsequent substitution reactions to introduce the desired functional groups onto the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance the rate of nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitrating agents, and strong bases. Reaction conditions often involve elevated temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield phenol derivatives and other substituted benzene compounds .
Scientific Research Applications
1,2-Dichloro-4-isocyanato-5-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique substituents make it useful in the development of new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-isocyanato-5-methoxybenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of benzenonium intermediates and the stabilization of negative charges by electron-withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dichloro-4-isocyanato-5-methoxybenzene include other substituted benzene derivatives, such as:
- 1,2-Dichloro-4-nitrobenzene
- 1,2-Dichloro-4-methoxybenzene
- 1,2-Dichloro-4-aminobenzene
Uniqueness
The uniqueness of 1,2-Dichloro-4-is
Properties
CAS No. |
63348-24-3 |
|---|---|
Molecular Formula |
C8H5Cl2NO2 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,2-dichloro-4-isocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-8-3-6(10)5(9)2-7(8)11-4-12/h2-3H,1H3 |
InChI Key |
RWOOQNJKYFLECB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)



![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)

![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)


